8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid
Overview
Description
8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the nitration of a suitable precursor followed by cyclization and oxidation steps. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like halides or alkylating agents.
Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, halogenated, or alkylated versions of the original compound. These derivatives can have different physical and chemical properties, making them suitable for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology: In biological research, 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid can be employed as a probe to study biological systems. Its interactions with biomolecules can provide insights into cellular processes and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and cellular processes, leading to desired outcomes. The exact mechanism may vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
Quinoline derivatives: These compounds share a similar core structure but may have different substituents and functional groups.
Oxazinoquinoline derivatives: These compounds contain the oxazino ring system, which can influence their chemical and biological properties.
Uniqueness: 8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid stands out due to its specific nitro group and hexahydro structure, which can impart unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
8-nitro-1,2,4,4a,5,6-hexahydro-[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)10-6-8-5-9(15(18)19)1-2-11(8)14-3-4-20-7-12(10)14/h1-2,5,10,12H,3-4,6-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYAUKIMNJXVPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C3=C(CC2C(=O)O)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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